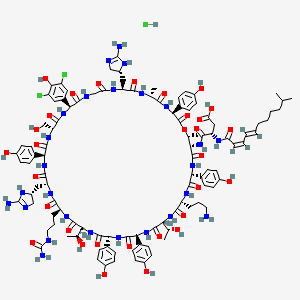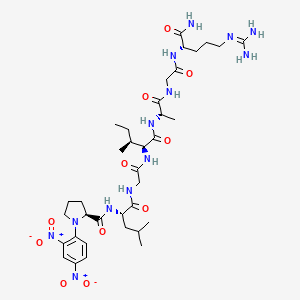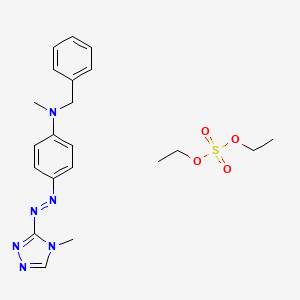
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- is a complex organic compound with a highly intricate structure. This compound is characterized by multiple benzoyl and carboxycarbonyl groups, making it a significant molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of Benzoyl Intermediates: This step involves the reaction of benzene derivatives with acetic acid under controlled conditions to form benzoyl intermediates.
Carboxylation and Amination: The intermediates undergo carboxylation and amination reactions to introduce carboxycarbonyl and aminocarbonyl groups.
Coupling Reactions: The final step involves coupling the intermediates through amide bond formation, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often employing catalysts and advanced purification techniques.
化学反应分析
Types of Reactions
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl and carboxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and quinones, depending on the reaction conditions and reagents used.
科学研究应用
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic compounds.
作用机制
The mechanism of action of Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, enhancing its efficacy in biological systems.
相似化合物的比较
Similar Compounds
Phenylacetic Acid: A simpler analog with fewer functional groups, used in organic synthesis and as a precursor in pharmaceuticals.
Benzoylformic Acid: Contains a benzoyl group and is used in the synthesis of various organic compounds.
4-Aminobenzoic Acid: Known for its role in the synthesis of folic acid and as a UV filter in sunscreens.
Uniqueness
Benzeneacetic acid, 4-(aminocarbonyl)-alpha,alpha-bis((4-(carboxybis((4-(carboxycarbonyl)benzoyl)amino)methyl)benzoyl)amino)- stands out due to its complex structure and multiple functional groups, which confer unique chemical reactivity and biological activity
属性
CAS 编号 |
158681-12-0 |
|---|---|
分子式 |
C63H43N7O25 |
分子量 |
1298.0 g/mol |
IUPAC 名称 |
2-(4-carbamoylphenyl)-2,2-bis[[4-[carboxy-bis[(4-oxalobenzoyl)amino]methyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C63H43N7O25/c64-47(75)33-17-23-40(24-18-33)61(58(90)91,69-52(80)38-19-25-41(26-20-38)62(59(92)93,65-48(76)34-9-1-29(2-10-34)43(71)54(82)83)66-49(77)35-11-3-30(4-12-35)44(72)55(84)85)70-53(81)39-21-27-42(28-22-39)63(60(94)95,67-50(78)36-13-5-31(6-14-36)45(73)56(86)87)68-51(79)37-15-7-32(8-16-37)46(74)57(88)89/h1-28H,(H2,64,75)(H,65,76)(H,66,77)(H,67,78)(H,68,79)(H,69,80)(H,70,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95) |
InChI 键 |
WPMWPOBCSSFBNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)C(=O)NC(C2=CC=C(C=C2)C(=O)NC(C3=CC=C(C=C3)C(=O)N)(C(=O)O)NC(=O)C4=CC=C(C=C4)C(C(=O)O)(NC(=O)C5=CC=C(C=C5)C(=O)C(=O)O)NC(=O)C6=CC=C(C=C6)C(=O)C(=O)O)(C(=O)O)NC(=O)C7=CC=C(C=C7)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)









